2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid is a non-proteinogenic amino acid. [, ] Non-proteinogenic amino acids are amino acids that are not naturally encoded or found in the genetic code of any organism. They are not involved in the biosynthesis of proteins. [] 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid serves as a synthetic intermediate in the production of more complex molecules. [, ] One such application is its use in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA), another non-proteinogenic amino acid. []
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of hexynoic acid, featuring a benzyloxycarbonyl-protected amino group. It serves as a significant building block in organic synthesis, particularly in the development of more complex molecules and as a reagent in various organic reactions. Its applications extend to biochemical research, where it is used to investigate enzyme mechanisms and protein-ligand interactions, as well as in the production of specialty chemicals and materials.
The synthesis of 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid typically involves several key steps:
The reaction conditions must be carefully controlled to ensure high yields and selectivity. Typically, these reactions are performed under inert atmospheres to prevent moisture interference, utilizing solvents like dimethylformamide or dichloromethane.
The molecular structure of 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid can be described as follows:
The compound's structure can be visualized through its chemical diagram, which shows the arrangement of atoms and the connectivity between them.
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid can participate in various chemical reactions:
For oxidation, common reagents include potassium permanganate and chromium trioxide. For reduction, lithium aluminum hydride and sodium borohydride are frequently utilized. Substitution reactions often involve nucleophiles such as amines or alcohols.
The mechanism by which 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid functions typically involves its role in enzyme catalysis and protein interactions. The benzyloxycarbonyl group provides stability to the amino functionality during enzymatic processes, allowing for selective binding to target proteins or enzymes. This selectivity is crucial for studying biochemical pathways and developing pharmaceuticals that target specific biological mechanisms .
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid has diverse applications in scientific research:
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid represents a structurally specialized non-canonical amino acid (ncAA) derivative engineered for applications in peptide chemistry and medicinal chemistry. Its molecular architecture integrates two functionally critical elements: a benzyloxycarbonyl (Cbz) group at the N-terminus and a C5-alkyne moiety within a hexanoic acid backbone. This strategic combination creates a dual-purpose molecule that facilitates synthetic manipulation while enabling downstream bio-orthogonal conjugation or targeted biological interactions. Unlike proteinogenic amino acids, this compound belongs to the category of synthetic ncAAs (unnatural amino acids, uAAs), which are deliberately designed to expand the chemical space of peptide-based therapeutics and probes [2]. The alkyne functionality at the δ-position (C5) introduces unique steric and electronic properties that influence conformational behavior and molecular recognition, positioning this derivative as a versatile building block in chemical biology and drug discovery pipelines.
The benzyloxycarbonyl (Cbz) group serves as a cornerstone protecting group in peptide synthesis due to its orthogonal protection capabilities and controlled deprotection kinetics. In 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid, the Cbz group masks the α-amino group, effectively preventing unwanted nucleophilic reactions during peptide bond formation while maintaining the carboxylic acid's reactivity for coupling. This protection is crucial for solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation strategies, where selective deprotection under mild catalytic hydrogenation conditions (e.g., Pd/C with H₂) regenerates the free amine without perturbing the alkyne functionality or the peptide backbone [2] [3].
The Cbz group's stability across diverse pH ranges and non-acidic conditions makes it particularly advantageous for synthesizing peptides containing acid-sensitive functional groups like the hex-5-ynoic acid's alkyne. Unlike tert-butoxycarbonyl (Boc), which requires strongly acidic conditions for removal, Cbz deprotection occurs under neutral conditions, preserving acid-labile modifications. This property is exploited in synthesizing complex peptide conjugates where the alkyne must remain intact for subsequent "click" chemistry applications. Additionally, the Cbz group’s aromatic ring provides a UV-detectable chromophore (λₘₐₓ ~257 nm), facilitating reaction monitoring and purification tracking during synthetic workflows [3].
Table 1: Key Molecular Properties of 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic Acid and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES Notation |
|---|---|---|---|---|
| 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid | Not specified | C₁₄H₁₅NO₄ | 261.27 (calculated) | CC#CCCC(NC(=O)OCc1ccccc1)C(=O)O |
| 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid | 1404825-01-9 | C₁₄H₁₅NO₄ | 261.27 | CC#CCC(NC(OCC1=CC=CC=C1)=O)C(O)=O |
| 2-(((Benzyloxy)carbonyl)amino)nonanoic acid | 200642-76-8 | C₁₇H₂₅NO₄ | 307.38 | CCCCCCCC(NC(OCC1=CC=CC=C1)=O)C(O)=O |
| (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | 78553-51-2 | C₁₃H₁₅NO₄ | 249.26 | C=CCC(NC(=O)OCc1ccccc1)C(=O)O |
The hex-5-ynoic acid backbone in this compound positions the terminal alkyne at the C5 position (δ-carbon relative to the carboxylate), creating a spatially defined functional handle for bio-orthogonal chemistry. This 4-atom spacer between the chiral α-carbon and the alkyne is critical for molecular recognition, as it projects the alkyne outward from the peptide backbone without introducing excessive conformational rigidity. In drug design, such alkyne-containing spacers enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions with azide-functionalized payloads (e.g., fluorophores, toxins, or pharmacokinetic modifiers), facilitating targeted prodrug assembly or tracer conjugation [2].
Structurally, the C5-alkyne induces subtle conformational constraints in peptide chains, influencing secondary structure stability and receptor binding affinity. For β₃-adrenergic receptor agonists like those derived from pyrrolidine scaffolds, alkynes at analogous positions enhance hydrophobic interactions with transmembrane binding pockets while resisting metabolic degradation compared to saturated alkyl chains [6]. The electron-rich triple bond can also participate in hydrogen-bonding networks or metal coordination, further modulating biological activity. In protease substrates, γ,δ-unsaturated alkynes like hex-5-ynoic acid act as transition-state mimics or mechanism-based inhibitors, leveraging the alkyne's electronic properties to disrupt catalytic residues [2].
2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid belongs to a broader family of unsaturated ncAAs whose biological utility depends on unsaturation type (alkyne vs. alkene), position, and chain length. Compared to its shorter-chain analog (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (C₅ alkene), the hex-5-ynoic acid derivative offers enhanced conformational flexibility and a longer linkage arm for conjugation. The alkene in pent-4-enoic acid, while amenable to thiol-ene coupling, lacks the alkyne’s bio-orthogonality and exhibits lower kinetic stability under physiological conditions [4].
Alkynes at the C4 position (e.g., 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid) position the triple bond closer to the chiral center, creating greater steric hindrance around the α-carbon. This proximity can impede peptide bond formation or alter protease susceptibility. In contrast, the C5-alkyne in hex-5-ynoic acid minimizes such interference while maintaining sufficient reactivity for click chemistry. Saturated analogs like 2-(((Benzyloxy)carbonyl)amino)nonanoic acid (C₉ alkyl chain) highlight the alkyne’s role in reducing lipophilicity; despite fewer carbons, hex-5-ynoic acid (logP ~1.8) exhibits similar hydrophobicity to nonanoic acid (logP ~2.9) due to the alkyne's polarized triple bond, optimizing cell permeability and solubility profiles for bioactive peptides [1] [3].
Table 2: Comparative Analysis of Cbz-Protected Alkyne/Analog-Functionalized Amino Acid Derivatives
| Structural Feature | Representative Compound | Key Advantages | Limitations |
|---|---|---|---|
| δ-Alkyne (C5 position) | 2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid | Optimal spacer length for bio-orthogonal conjugation; Balanced flexibility/reactivity | Requires metal catalysts for rapid CuAAC |
| γ-Alkyne (C4 position) | 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid | Higher rigidity for conformational restraint | Steric hindrance near α-carbon may hinder coupling |
| Long-chain alkyl (C9) | 2-(((Benzyloxy)carbonyl)amino)nonanoic acid | Enhanced hydrophobic pocket engagement | Increased metabolic instability; Higher logP |
| Terminal alkene (C5 position) | (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | Radical-compatible for thiol-ene chemistry | Susceptible to oxidation; Less stable in serum |
The hex-5-ynoic acid scaffold’s versatility extends to enzyme substrate optimization. Proteases like elastase or metalloproteinases recognize substrates with hydrophobic residues at P1' positions, where the hex-5-ynoic acid’s alkyne mimics natural hydrophobic side chains (e.g., leucine or norleucine) while providing a "clickable" handle for activity-based probes. This contrasts with α,β-unsaturated ncAAs (e.g., dehydroalanine), which primarily act as Michael acceptors for covalent inhibition [2]. The C5-alkyne’s capacity to resist isomerization and oxidation—common issues with alkenes—ensures greater metabolic stability in vivo, making it preferable for imaging probes or long-circulating therapeutics [4] [6].
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8